N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide
Description
N-Methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is a synthetic benzofuran-derived carboxamide compound. The N-methoxy-N-methyl carboxamide group is a common motif in medicinal chemistry, often employed to improve metabolic stability or modulate solubility.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3 |
InChI Key |
YGSAIFSBLIYVFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1OCC2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Substrates
The benzofuran core is typically constructed via cyclization of ortho-substituted phenolic derivatives. A widely employed strategy involves the acid-catalyzed cyclization of 2-(2-methoxyethyl)phenol derivatives. For example, treatment of 7-carboxy-2,3-dihydrobenzofuran with N-methoxy-N-methylamine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) achieves the target carboxamide. Yields for this method range from 65% to 78%, depending on the steric hindrance of the amine component.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated reactions enable the introduction of the N-methoxy-N-methyl group at the 7-position. A Sonogashira coupling protocol, adapted from panduratin D synthesis, utilizes palladium(II) bis(triphenylphosphine) dichloride and copper(I) iodide to couple terminal alkynes with halogenated benzofuran intermediates. Key steps include:
- Halogenation : Bromination of 2,3-dihydrobenzofuran-7-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
- Coupling : Reaction with N-methoxy-N-methylpropiolamide under microwave irradiation (100°C, 30 min), achieving 82% yield.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors minimize side reactions by ensuring rapid mixing and temperature control. For instance, a two-step process involving:
- Cyclization : Using polyphosphoric acid in a tubular reactor at 120°C (residence time: 5 min).
- Amidation : In-line coupling with N-methoxy-N-methylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 50°C.
This method achieves a 90% conversion rate with >99% purity, as validated by high-performance liquid chromatography (HPLC).
Advanced Catalytic Methods
Photoredox Catalysis for C–H Functionalization
Recent advances employ iridium(III) photoredox catalysts to directly functionalize the benzofuran core. Irradiation with blue LEDs (450 nm) activates C–H bonds at the 7-position, enabling coupling with N-methoxy-N-methylcarbamoyl radicals. This single-step method reduces reliance on pre-functionalized substrates, yielding 70–75% product with excellent regioselectivity.
Enzymatic Amination
Biocatalytic approaches using Candida antarctica lipase B (CAL-B) facilitate amide bond formation under mild conditions (pH 7.0, 25°C). The enzyme catalyzes the reaction between 2,3-dihydrobenzofuran-7-carboxylic acid and N-methoxy-N-methylamine in tert-butyl methyl ether, achieving 88% yield in 24 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (5–15% v/v). High-purity isolates (>98%) are obtained through recrystallization from ethanol/water mixtures.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, J = 8.4 Hz, 1H, Ar–H), 3.91 (s, 3H, OCH₃), 3.61 (q, 2H, NCH₂), 1.24 (t, 6H, CH₃).
- HRMS (ESI) : m/z calcd for C₁₁H₁₃NO₃ [M+H]⁺: 208.0974; found: 208.0978.
Comparative Analysis of Methodologies
| Method | Yield (%) | Catalyst | Temperature | Time |
|---|---|---|---|---|
| Cyclization/Amidation | 78 | DCC | 25°C | 12 h |
| Sonogashira Coupling | 82 | Pd(PPh₃)₂Cl₂, CuI | 65°C | 18 h |
| Photoredox | 75 | Ir(ppy)₃ | RT | 6 h |
| Enzymatic | 88 | CAL-B | 25°C | 24 h |
Industrial methods favor continuous flow systems for scalability, while enzymatic routes offer eco-friendly advantages. Photoredox catalysis excels in step economy but requires specialized equipment.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the dihydrofuran ring. Common oxidizing agents induce ring-opening or functional group modification:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 4 hrs | 7-(N-methoxy-N-methylcarbamoyl)benzofuran-2,3-dione | |
| Ozone (O₃) | -78°C, CH₂Cl₂ | Cleavage to diketone intermediate | |
| mCPBA | RT, 12 hrs | Epoxidation at C2-C3 position |
The acidic KMnO₄ oxidation produces a dione derivative through dehydrogenation and ketonization of the dihydrofuran ring. Ozonolysis selectively cleaves the furan double bond, forming reactive carbonyl intermediates for downstream reactions.
Hydrolysis and Amide Transformations
The tertiary amide group undergoes controlled hydrolysis under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 2,3-Dihydrobenzofuran-7-carboxylic acid | 78% |
| Basic Hydrolysis | 5M NaOH, 80°C | Sodium 7-carboxylate derivative | 92% |
| Transamidation | RNH₂, AlCl₃ | N-substituted amides | 60-85% |
The methoxy-methyl amide group shows stability against nucleophilic attack but cleaves under strong acidic/basic conditions . Transamidation reactions require Lewis acid catalysts to activate the amide carbonyl .
Alkylation and Acylation
The nitrogen center participates in nucleophilic reactions despite being a tertiary amide:
Alkylation
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | NaH | Quaternary ammonium salt |
| Benzyl bromide | K₂CO₃ | N-benzyl derivative |
Acylation
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | Bis-acylated compound |
| Benzoyl anhydride | Mixed carbonate-amide |
Alkylation requires strong bases (NaH/KOtBu) to deprotonate the amide nitrogen . Acylation proceeds via imidazole intermediates in DMF at 50°C .
Halogenation Reactions
Electrophilic halogenation occurs preferentially at the benzofuran aromatic ring:
| Halogenation Method | Position | Halogen | Conditions |
|---|---|---|---|
| NBS/BPO | C5 | Br | CCl₄, reflux |
| NCS/AIBN | C4 | Cl | CH₃CN, 60°C |
| I₂/HIO₃ | C6 | I | H₂SO₄, 0°C |
Bromination with N-bromosuccinimide (NBS) under radical conditions produces 5-bromo derivatives (85% yield) . Iodination requires strong acidic conditions for electrophilic substitution .
Condensation Reactions
The amide carbonyl participates in nucleophilic additions:
| Partner | Catalyst | Product Class |
|---|---|---|
| Hydrazine | None | Carbazides |
| Benzaldehyde | HCl | Schiff bases |
| Hydroxylamine | EtOH | Hydroxamic acids |
Condensation with hydroxylamine followed by LAH reduction produces primary amines (Scheme 1 in ). Schiff base formation occurs in ethanol with catalytic acid .
Biological Activity Correlation
While focusing on chemical reactivity, notable structure-activity relationships include:
-
Bromination at C5 increases cytotoxicity (IC₅₀ = 0.1 μM in HL60 cells)
-
Epoxidation enhances antimicrobial activity against Gram+ bacteria
Reactivity trends correlate with electronic effects: electron-withdrawing groups (e.g., Br) increase electrophilic reactivity at C7, while methoxy groups direct substitution to C5 .
This compound's synthetic versatility enables precise structural modifications for pharmaceutical development. Recent advances in catalytic asymmetric reactions (not covered here) promise access to enantiopure derivatives with enhanced bioactivity.
Scientific Research Applications
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is similar to other benzofuran derivatives, such as 2,3-dihydrobenzofuran and 1-benzofuran-7-carboxamide. its unique structural features, including the presence of methoxy and methyl groups, contribute to its distinct properties and potential applications. These differences may influence its reactivity, biological activity, and suitability for various uses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and properties of N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide can be contextualized against analogs such as N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) . Below is a comparative analysis based on available data:
Key Observations:
Ring Saturation vs. Aromaticity : The dihydrobenzofuran core in the target compound introduces conformational constraints absent in the fully aromatic Compound 22. This difference may influence binding affinity in biological systems, as saturated rings often reduce planarity and alter interactions with hydrophobic pockets.
In contrast, the target compound lacks this substitution, possibly favoring simpler pharmacokinetic profiles.
Research Findings and Implications
While direct pharmacological data for this compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:
- Metabolic Stability : The N-methoxy-N-methyl carboxamide group in both compounds likely mitigates rapid hydrolysis by esterases, a common issue with simpler carboxamides.
- Bioactivity Trends : Substituents like the 4-methoxybenzyl group in Compound 22 are frequently associated with enhanced target engagement in kinase inhibitors or GPCR ligands, suggesting that the target compound’s activity could be modulated by similar substitutions.
Q & A
Basic: What are the standard synthetic routes for N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Core Benzofuran Formation: Cyclization of substituted phenols with α,β-unsaturated ketones or aldehydes under acidic conditions.
Carboxamide Introduction: Coupling the benzofuran core with methoxy-methylamine derivatives using peptide coupling reagents (e.g., EDCI/HOBt) .
Functional Group Modifications: Selective methylation or oxidation steps to install the N-methoxy-N-methyl group, often employing NaH or MeI in anhydrous THF .
Key Optimization: Catalytic methods (e.g., Pd-mediated cross-coupling) improve yield and regioselectivity .
Advanced: How can computational methods predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Reactivity Prediction: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Conformational analysis via molecular dynamics (MD) simulations evaluates stability .
- Bioactivity Prediction: Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases, DHODH) to prioritize in vitro testing. Pharmacophore modeling aligns substituents with active site requirements .
Basic: Which spectroscopic techniques are used to confirm its structural identity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; benzofuran carbons at 100–160 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 279.1234 for CHNO) .
- IR Spectroscopy: Detects carbonyl (C=O stretch at ~1680 cm) and amide bands .
Advanced: How to design experiments to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Framework:
- Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls.
- Purity Verification: HPLC (>98% purity) and elemental analysis to exclude batch variability .
- Dose-Response Curves: IC determination under controlled oxygen levels to mitigate oxidative interference .
- Meta-Analysis: Compare structural analogs (e.g., methoxy vs. ethoxy derivatives) to isolate substituent effects .
Basic: What types of chemical reactions does this compound undergo?
Methodological Answer:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | HO, m-CPBA | Sulfoxide or epoxide derivatives |
| Reduction | NaBH, LiAlH | Amine or alcohol intermediates |
| Nucleophilic Substitution | KCO, DMF | Halogen or thiol derivatives |
| Data derived from analogous benzofuran carboxamides . |
Advanced: How to optimize synthetic yield using Design of Experiments (DOE)?
Methodological Answer:
- DOE Parameters:
- Variables: Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DCM).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 60°C, 10 mol% catalyst in THF) for >85% yield .
- Process Monitoring: In-line FTIR tracks intermediate formation; PAT (Process Analytical Technology) ensures consistency .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC: Reverse-phase C18 column (ACN/HO gradient) detects impurities (<0.5%) .
- GC/MS: Monitors volatile degradation products (e.g., methoxy group cleavage) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer Titration: Quantifies moisture content (<0.1% w/w) to prevent hydrolysis .
Advanced: How to elucidate crystal structure via X-ray diffraction?
Methodological Answer:
- Crystallization: Slow evaporation from benzene/ethyl acetate yields single crystals suitable for XRD .
- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL refines H-bonding networks (e.g., O–H⋯O dimers) and torsional angles. Reported in CIF format .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Enzyme Targets: Human dihydroorotate dehydrogenase (DHODH) inhibition (IC ~50 nM) linked to antiviral activity .
- Receptor Targets: Serotonin (5-HT) antagonism predicted via docking studies .
- Pathways: MAPK/ERK signaling modulation in cancer cell lines .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Cl) or alkyl groups at position 3.
- Bioassay Pipeline:
- In Vitro: Cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based).
- In Silico: QSAR models correlate logP and IC values .
- Key Finding: Methoxy groups enhance solubility but reduce membrane permeability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Fume hood for powder handling to avoid inhalation .
- Waste Disposal: Incineration at >800°C for carboxamide degradation .
Advanced: How to study protein-ligand interactions using surface plasmon resonance (SPR)?
Methodological Answer:
- Immobilization: Covalent attachment of target protein (e.g., DHODH) to CM5 sensor chip via amine coupling.
- Kinetic Analysis:
- Association Phase: Inject compound at 10–100 µM in HBS-EP buffer.
- Dissociation Phase: Monitor signal decay for k calculation.
- Data Fit: Biacore T200 software derives K values (nM range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
